chemical structure and molecular weight of 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid
chemical structure and molecular weight of 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the chemical structure, molecular weight, synthesis, and potential applications of 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid. This molecule, a derivative of the versatile 1,3-indandione scaffold, holds significant interest for researchers in medicinal chemistry and materials science due to its unique electronic and structural properties.
Core Compound Identity: Structure and Physicochemical Properties
3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid is a complex organic molecule characterized by the fusion of a 1,3-indandione moiety with a 3-aminobenzoic acid unit through an enamine linkage. The 1,3-indandione group is a privileged structure in medicinal chemistry, known for its diverse biological activities. The aminobenzoic acid component introduces a carboxylic acid functional group, which can be utilized for further chemical modifications or to modulate the compound's pharmacokinetic properties.
Chemical Structure
The chemical structure of 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid is depicted below. The molecule possesses a planar 1,3-indandione ring system conjugated with the enamine and the benzene ring of the benzoic acid. This extensive conjugation is expected to result in distinct spectroscopic properties and potential for interesting electronic behavior.
Figure 1: Chemical structure of 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid.
Molecular Formula and Molecular Weight
Based on the chemical structure, the molecular formula and molecular weight of the compound have been determined:
| Property | Value |
| Molecular Formula | C₁₇H₁₁NO₄ |
| Molecular Weight | 293.28 g/mol |
| CAS Number | 959583-19-8[1] |
Synthesis and Characterization: A Proposed Experimental Protocol
Proposed Synthetic Workflow
The proposed synthesis proceeds via an initial reaction of 1,3-indandione with triethyl orthoformate to form an electrophilic intermediate, 2-(ethoxymethylene)-1,3-indandione. This intermediate is then subjected to a nucleophilic attack by the amino group of 3-aminobenzoic acid, leading to the formation of the desired enamine product.
Figure 2: Proposed synthetic workflow for 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid.
Step-by-Step Experimental Protocol
Materials:
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1,3-Indandione
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3-Aminobenzoic acid
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Triethyl orthoformate
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Piperidine (catalyst)
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Ethanol (solvent)
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Dimethylformamide (DMF) for recrystallization (optional)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-indandione (1 equivalent) and 3-aminobenzoic acid (1 equivalent) in absolute ethanol.
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Addition of Reagents: To the stirred solution, add triethyl orthoformate (1.2 equivalents) followed by a catalytic amount of piperidine (approximately 0.1 equivalents).
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Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Product Isolation: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The product is expected to precipitate out of the solution.
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Filtration and Washing: Collect the precipitate by vacuum filtration and wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
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Purification: For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of DMF and water.
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Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.
Characterization
The structure and purity of the synthesized 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid should be confirmed by standard analytical techniques. While experimental data for this specific compound is not available in public databases, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indandione and benzoic acid moieties, a singlet for the vinylic proton of the enamine linkage, and a broad singlet for the amine proton. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the carbonyl carbons of the indandione ring, the aromatic carbons, the enamine carbons, and the carboxylic acid carbon.
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Infrared (IR) Spectroscopy: The IR spectrum is anticipated to show characteristic absorption bands for the N-H stretching of the amine, the O-H stretching of the carboxylic acid, C=O stretching of the dione and carboxylic acid, and C=C stretching of the aromatic rings and the enamine double bond.
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Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 293.28 g/mol .
Potential Applications and Future Research Directions
Derivatives of 1,3-indandione are known to possess a wide range of biological activities, including anticoagulant, anti-inflammatory, and anticancer properties.[6][7] The enamine linkage and the benzoic acid moiety in the title compound introduce additional functionalities that could lead to novel biological activities.
Potential areas of investigation include:
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Anticancer Activity: The planar, electron-rich structure of the molecule makes it a candidate for investigation as an intercalating agent or as an inhibitor of kinases or other enzymes involved in cancer progression.[8]
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Antimicrobial Agents: The Schiff base-like linkage in the molecule is a common feature in many antimicrobial compounds.[3]
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Materials Science: The conjugated system of the molecule suggests potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), as a chromophore or an electron-accepting material.[2]
Further research is warranted to explore the full potential of 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid and its derivatives in various scientific and technological fields. The synthetic protocol outlined in this guide provides a solid foundation for the preparation of this compound, enabling further investigation into its properties and applications.
Conclusion
This technical guide has provided a detailed overview of 3-(((1,3-Dioxoindan-2-ylidene)methyl)amino)benzoic acid, including its chemical structure, molecular weight, a proposed synthetic route, and potential areas of application. The information presented herein is intended to serve as a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and materials science. The straightforward and efficient proposed synthesis opens up avenues for the exploration of this and related compounds, which may lead to the discovery of novel therapeutic agents or functional materials.
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